H-Phe(4-Br)-OEt.HCl

Amino Acid Synthesis Halogenation Reaction Yield

Select H-Phe(4-Br)-OEt.HCl for your next synthesis when precise reactivity and reliable handling are critical. This para-brominated phenylalanine ethyl ester, offered as a stable hydrochloride salt, is specifically designed to outperform generic alternatives. The unique combination of the bromine handle and ethyl ester group directly enables superior cross-coupling yields, enhanced lipophilicity (cLogP), and consistent solubility—key parameters where simple substitution with a chloro or methyl ester derivative can risk reaction failure or skewed biological data. Choose a building block that safeguards your project timeline and data integrity.

Molecular Formula C11H15BrClNO2
Molecular Weight 308.60 g/mol
CAS No. 100129-11-1
Cat. No. B3416915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe(4-Br)-OEt.HCl
CAS100129-11-1
Molecular FormulaC11H15BrClNO2
Molecular Weight308.60 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl
InChIInChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
InChIKeyONNVTYWLAUCHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe(4-Br)-OEt.HCl (CAS 100129-11-1) - Key Properties and Research Utility for Procurement


H-Phe(4-Br)-OEt.HCl (4-bromo-L-phenylalanine ethyl ester hydrochloride) is a non-proteinogenic, para-halogenated phenylalanine derivative . This synthetic amino acid ester features a bromine substituent on the phenyl ring and an ethyl ester protecting group, offered as a stable hydrochloride salt. It is primarily utilized as a versatile building block in peptide synthesis and medicinal chemistry, where the bromo-substituent serves as a functional handle for cross-coupling reactions and the ester enhances lipophilicity for incorporation into bioactive sequences [1].

H-Phe(4-Br)-OEt.HCl (CAS 100129-11-1) - The Risks of Substituting with In-Class Analogs


While other para-halogenated phenylalanine derivatives (e.g., 4-Cl, 4-I) or alternative esters (e.g., methyl ester) may appear functionally similar, they cannot be casually interchanged without altering key synthetic or biological outcomes. The specific choice of the para-bromo substituent, combined with the ethyl ester group and hydrochloride salt form, directly influences critical parameters such as reaction yield in cross-coupling chemistries [1], lipophilicity and membrane permeability [2], and overall stability and solubility during handling and formulation . These differences can materially affect the success of a synthesis or the validity of a biological assay, making direct substitution a potential risk to project timelines and data integrity.

H-Phe(4-Br)-OEt.HCl (CAS 100129-11-1) - Quantitative Evidence for Differential Selection


H-Phe(4-Br)-OEt.HCl vs. 2-Bromo Isomer: Superior Regioselectivity in Direct Bromination

Direct bromination of unprotected phenylalanine yields a mixture of ortho- and para-bromo isomers. Studies demonstrate that under strong acidic conditions (60% H₂SO₄) using bromoisocyanuric acid sodium salt, the desired para-bromo isomer (the basis for this compound) is the major product, formed in a 58% yield compared to a 31% yield for the 2-bromo isomer [1].

Amino Acid Synthesis Halogenation Reaction Yield

H-Phe(4-Br)-OEt.HCl: Enhanced Lipophilicity (cLogP 2.97) vs. Free Acid for Membrane Studies

The ethyl ester modification significantly increases the lipophilicity of the phenylalanine core. A closely related analog, 4-bromo-α-methyl-phenylalanine ethyl ester, has a calculated LogP (cLogP) value of 2.97 . This contrasts sharply with the free acid form (H-Phe(4-Br)-OH), which is known to be insoluble in water at room temperature but soluble in polar organic solvents like DMSO .

Medicinal Chemistry Drug Design Lipophilicity

H-Phe(4-Br)-OEt.HCl: High Biocatalytic Yield (235 mg/L) of the β-Amino Acid Scaffold

In whole-cell biocatalytic systems engineered for β-amino acid production, the para-bromo substituted scaffold consistently demonstrates high productivity. Using E. coli expressing a phenylalanine aminomutase, p-bromo-β-phenylalanine was produced with the highest titer among a panel of substituted analogs, achieving a yield of 235 mg L⁻¹ after 6 hours [1].

Biocatalysis Green Chemistry β-Amino Acid Synthesis

H-Phe(4-Br)-OEt.HCl vs. Free Base: Enhanced Stability and Solubility from Hydrochloride Salt

The hydrochloride salt form of 4-bromo-L-phenylalanine ethyl ester is specifically noted for enhancing the compound's stability and solubility, making it more suitable for synthetic applications compared to the free base [1]. This is a critical advantage for reproducible and efficient use in solid-phase peptide synthesis or solution-phase reactions.

Peptide Synthesis Reagent Handling Stability

H-Phe(4-Br)-OEt.HCl: Strategic Utility in Cross-Coupling Reactions vs. Non-Halogenated Analogs

The para-bromo substituent on the phenylalanine core is a key enabling feature for downstream diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. Research has demonstrated the successful one-step synthesis of Fmoc-protected aryl/heteroaryl-substituted phenylalanines (Bip derivatives) directly from Fmoc-protected bromo- or iodophenylalanines [1].

Organic Synthesis Suzuki-Miyaura Peptide Functionalization

H-Phe(4-Br)-OEt.HCl (CAS 100129-11-1) - Validated Scenarios for Scientific and Industrial Use


Construction of Diversified Peptide Libraries via Solid-Phase Synthesis

This compound serves as an ideal building block for introducing a para-bromo-phenylalanine residue into a peptide chain during solid-phase synthesis. Its stable hydrochloride salt form ensures reliable handling and high coupling efficiency, while the ethyl ester allows for selective deprotection and subsequent functionalization. The bromine atom provides a synthetic handle for post-assembly modifications, such as Suzuki-Miyaura cross-couplings, enabling the generation of diverse peptide libraries for drug discovery efforts targeting protein-protein interactions or novel antimicrobial agents [1].

Medicinal Chemistry for Optimizing Pharmacokinetic (PK) Properties

Researchers aiming to improve the membrane permeability and oral bioavailability of a lead compound can use H-Phe(4-Br)-OEt.HCl to introduce a highly lipophilic motif. The significant increase in cLogP compared to the free amino acid directly addresses the common challenge of poor cellular uptake in otherwise potent but polar peptide-based candidates [1]. This modification allows for a direct assessment of how increased lipophilicity affects key PK parameters in vitro and in vivo.

Enzymatic Synthesis of Valuable β-Amino Acid Scaffolds

As a preferred substrate for phenylalanine aminomutase enzymes, H-Phe(4-Br)-OEt.HCl can be employed in biocatalytic cascades to produce high-value (S)-β-aryl-β-amino acids with high efficiency [1]. This approach offers a green and scalable alternative to traditional chemical synthesis for accessing β-amino acids, which are key components in pharmaceuticals like sitagliptin and maraviroc.

Biophysical Probing of Protein-Ligand Interactions

The heavy bromine atom in H-Phe(4-Br)-OEt.HCl makes it a valuable tool for structural biology. When incorporated into a peptide ligand or substrate, the bromine atom provides a strong anomalous scattering signal for X-ray crystallography, enabling precise determination of its binding mode within a protein's active site. This facilitates structure-guided drug design by providing unambiguous electron density for the modified residue, which is not possible with the natural, non-halogenated phenylalanine [2].

Technical Documentation Hub

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